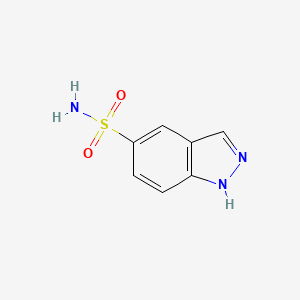

1H-indazole-5-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-13(11,12)6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)(H2,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFQWNSLYSDVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1h Indazole 5 Sulfonamide Scaffolds

General Synthetic Strategies for 1H-Indazole-5-Sulfonamide Core Structure

The construction of the this compound core is typically achieved through multi-step synthetic sequences that build the indazole ring and introduce the sulfonamide functional group. These strategies often rely on commercially available or readily accessible starting materials.

Routes via Nitroindazole Intermediates

A prevalent and effective strategy for synthesizing the this compound scaffold begins with a nitro-substituted indazole, most commonly 5-nitro-1H-indazole. mdpi.commdpi.com This intermediate serves as a versatile precursor for the introduction of the sulfonamide group at the C5 position. The synthesis generally follows a two-step process: sulfonylation at the N1 position of the indazole ring, followed by the reduction of the nitro group to an amine.

The initial step involves the reaction of 5-nitro-1H-indazole with a sulfonyl chloride derivative. mdpi.commdpi.com This reaction is typically performed in the presence of a base, such as sodium hydride (NaH), in an aprotic solvent like N,N-dimethylformamide (DMF). mdpi.com The base deprotonates the indazole ring, forming a sodium salt intermediate that then reacts with the sulfonyl chloride. mdpi.com This sulfonylation preferentially occurs at the N1 position. mdpi.com

Following the successful installation of the sulfonyl group, the nitro group at the C5 position is reduced to an amine. A common method for this reduction involves using zinc powder and ammonium (B1175870) chloride in a mixed solvent system like ethanol (B145695) and water. mdpi.com This reduction yields the corresponding 5-amino-1H-indazole derivative, which is a key precursor. mdpi.commdpi.com From this 5-aminoindazole (B92378), the target sulfonamide can be prepared through standard procedures, such as diazotization followed by a copper-catalyzed reaction with sulfur dioxide and then an amine (the Sandmeyer reaction), or other related transformations.

A summary of a representative reaction sequence is detailed below:

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1 | 5-Nitro-1H-indazole | 2-chloro-5-methoxybenzene-1-sulfonyl chloride, NaH, DMF, 0 °C to room temp. | 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | 88% | mdpi.com |

| 2 | 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | Zn, NH₄Cl, EtOH/H₂O, room temp. | 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | - | mdpi.commdpi.com |

Sulfonylation and Reduction Reactions

Sulfonylation and reduction are cornerstone reactions in the synthesis of the this compound core.

Sulfonylation: This reaction involves the formation of a sulfonamide bond. In the context of indazole synthesis, this can be achieved in several ways. One common method is the reaction of an aminoindazole with a sulfonyl chloride in the presence of a base like pyridine (B92270). mdpi.com For instance, 4- or 7-amino-1H-indazoles react with sulfonyl chlorides in the presence of pyridine and 4-dimethylaminopyridine (B28879) (DMAP) to yield the corresponding sulfonamides. mdpi.com Another approach involves the direct sulfonylation of the indazole nitrogen. The reaction of 5-nitroindazole (B105863) with various sulfonyl chlorides using sodium hydride in DMF at room temperature has been shown to produce N1-sulfonyl-5-nitro-1H-indazoles in good yields (54–88%). mdpi.com

Reduction: The reduction of a nitro group is a critical step when employing nitroindazole intermediates. The conversion of the nitro group at the C5 position of the indazole ring to an amine (e.g., transforming 5-nitroindazole derivatives into 5-aminoindazole derivatives) is frequently accomplished using metal-based reducing agents. mdpi.commdpi.com A well-established procedure utilizes zinc dust and ammonium chloride in an ethanol/water mixture at room temperature. mdpi.com This method is effective for reducing the nitro group without affecting the sulfonyl group or the indazole ring system. mdpi.commdpi.com

Regioselective Synthesis Approaches for N1 and N2 Substitution Patterns

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially be functionalized. Controlling the site of substitution (regioselectivity) is a significant challenge in indazole chemistry, as mixtures of N1 and N2 isomers are often produced. nih.govbeilstein-journals.org

Control of Nitrogen Functionalization in Indazole Ring

The regiochemical outcome of N-alkylation or N-acylation on the indazole ring is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic and steric properties of substituents on the indazole scaffold. nih.govbeilstein-journals.orgnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.org

Research has shown that specific combinations of base and solvent can strongly influence the N1/N2 ratio. A systematic study on the N-alkylation of various substituted indazoles revealed that using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) consistently favors the formation of the N1-alkylated product. nih.govresearchgate.net For example, with C3-substituted indazoles, this system can provide greater than 99% regioselectivity for the N1 isomer. nih.gov In contrast, changing the solvent can reverse this preference. For some related heterocyclic systems, switching from THF to dimethyl sulfoxide (B87167) (DMSO) has been observed to favor the N2 product. researchgate.net

Steric and electronic effects of the substituents on the indazole ring also play a crucial role. Bulky substituents at the C3 position tend to favor N1 alkylation. Conversely, electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), have been shown to direct alkylation to the N2 position with high selectivity (≥ 96%). nih.govnih.gov

| Indazole Substituent | Base | Solvent | N-Alkylation Reagent | N1:N2 Ratio | Reference |

| 3-Carboxymethyl | NaH | THF | Alkyl bromide | >99% N1 | nih.gov |

| 3-tert-Butyl | NaH | THF | Alkyl bromide | >99% N1 | nih.gov |

| 7-Nitro | NaH | THF | Alkyl bromide | 4:96 | nih.govnih.gov |

| Unsubstituted | K₂CO₃ | DMF | Benzyl bromide | ~50:50 | researchgate.net |

Advanced Catalytic Methods for Indazole and Sulfonamide Bond Formation

Recent advancements in catalysis have provided more efficient and environmentally friendly methods for constructing the indazole core. benthamdirect.combohrium.com These methods often involve transition-metal catalysts that enable novel bond formations under mild conditions. benthamdirect.combohrium.com

Rhodium(III)/Copper(II)-Cocatalyzed Synthesis of Indazole Derivatives

A significant development in indazole synthesis is the use of a dual catalytic system comprising rhodium(III) and copper(II). nih.govacs.org This method allows for the construction of substituted 1H-indazoles from readily available starting materials like arylimidates and organic azides through a process involving C-H activation and N-N bond formation. nih.govacs.org

In this reaction, the Rh(III) catalyst facilitates the activation of a C-H bond on the aryl ring of the imidate, forming a rhodacycle intermediate. mdpi.comnih.gov This intermediate then undergoes C-N bond formation with the azide. The copper(II) catalyst is crucial for the subsequent intramolecular N-N bond formation, which closes the indazole ring. nih.govthieme-connect.com The process is notable for its scalability and green credentials, as it can use molecular oxygen as the terminal oxidant, producing only nitrogen gas and water as byproducts. nih.govacs.org This catalytic strategy demonstrates how N-H-imidates can serve as effective directing groups for C-H activation and subsequent cyclization to form the indazole scaffold. nih.gov This approach has also been applied to reactions between azobenzenes and various partners to yield indazole derivatives. mdpi.comnih.gov

Analytical and Spectroscopic Characterization Techniques for Novel this compound Analogs

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. For this compound and its derivatives, IR spectra provide crucial information for structural elucidation by revealing characteristic vibrational frequencies.

Detailed research findings indicate that the sulfonamide group (SO₂NH) exhibits strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1345–1383 cm⁻¹ and 1134–1170 cm⁻¹, respectively mdpi.commdpi.com. For instance, in 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, strong bands for the sulfonyl group (SO₂) were noted at 1170 cm⁻¹ and 1345 cm⁻¹ mdpi.com. Similarly, new imidazolidinone sulfonamides show S=O stretching at 1378 cm⁻¹ and 1136 cm⁻¹ researchgate.net.

The N-H group of the indazole ring and the sulfonamide moiety show characteristic stretching vibrations. In N-(1H-indazol-5-yl)pyrimidine derivatives, N-H stretches appear in the 3350–3317 cm⁻¹ range nih.gov. For other derivatives, N-H stretching vibrations are seen around 3400 cm⁻¹ and 3259-3388 cm⁻¹ mdpi.com. The aromatic C-H stretching vibrations from the indazole and any phenyl substituents are typically found around 3100 cm⁻¹ mdpi.com.

Other functional groups introduced during derivatization also present distinct peaks. The nitro group (NO₂) in 5-nitro-1H-indazole derivatives is identified by its asymmetric and symmetric stretching bands, which appear around 1510–1515 cm⁻¹ and 1343–1345 cm⁻¹, respectively mdpi.commdpi.com. Carbonyl (C=O) groups, when present, show strong absorption at approximately 1665-1767 cm⁻¹ mdpi.comresearchgate.net, while C=N bonds can be observed around 1612-1716 cm⁻¹ mdpi.commdpi.com.

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Source(s) |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1345 - 1383 | mdpi.commdpi.comresearchgate.net |

| Sulfonyl (SO₂) | Symmetric Stretch | 1134 - 1170 | mdpi.commdpi.comresearchgate.net |

| Amine (N-H) | Stretch | 3259 - 3400 | mdpi.comnih.gov |

| Aromatic (C-H) | Stretch | ~3100 | mdpi.com |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1515 | mdpi.commdpi.com |

| Nitro (NO₂) | Symmetric Stretch | 1343 - 1345 | mdpi.commdpi.com |

| Carbonyl (C=O) | Stretch | 1665 - 1767 | mdpi.comresearchgate.net |

| Imine (C=N) | Stretch | 1612 - 1716 | mdpi.commdpi.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel this compound scaffolds. It provides highly accurate mass measurements, which allow for the determination of a compound's elemental composition and confirmation of its molecular formula. This technique is routinely used to verify the successful synthesis of target derivatives mdpi.com.

In the synthesis of new indazole-sulfonamide compounds, HRMS is used to confirm that the molecular weight of the product matches the calculated value for the expected structure . For example, in the characterization of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, the calculated mass for the protonated molecule [M+H]⁺ was C₁₄H₁₂ClN₃O₅S, with an expected value of 368.0030; the found mass was 368.0106, confirming the compound's identity mdpi.com.

Similarly, for other complex derivatives, HRMS provides strong evidence for the proposed structures. The analysis of 1-((3,4-dimethoxyphenyl)sulfonyl)-5-nitro-1H-indazole yielded a found mass of 364.0597 for the [M+H]⁺ ion, which closely matched the calculated mass of 364.0525 for C₁₅H₁₄N₃O₆S mdpi.com. Patent literature also frequently reports HRMS data to confirm the identity of novel N-substituted indazole sulfonamides. For instance, the compound 1-{2-[(1E)-3-aminoprop-1-en-1-yl]benzyl}-7-chloro-N-(1,2,4-thiadiazol-5-yl)-1H-indazole-5-sulfonamide was confirmed by a measured [M+H]⁺ value of 461.0612 against a calculated value of 461.0619 google.com.

These examples highlight the precision of HRMS in distinguishing between compounds with similar nominal masses and confirming the elemental formulas of newly synthesized this compound derivatives.

Table 2: HRMS Data for Selected this compound Derivatives

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source(s) |

|---|---|---|---|---|

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | C₁₄H₁₂ClN₃O₅S | 368.0030 | 368.0106 | mdpi.com |

| 1-((3,4-dimethoxyphenyl)sulfonyl)-5-nitro-1H-indazole | C₁₅H₁₄N₃O₆S | 364.0525 | 364.0597 | mdpi.com |

| 2-Chloro-N-(1H-indazol-7-yl)-5-methoxybenzenesulfonamide | C₁₄H₁₃ClN₃O₃S | 338.0288 | 338.0346 | mdpi.com |

| 1-{2-[(1E)-3-aminoprop-1-en-1-yl]benzyl}-7-chloro-N-(1,2,4-thiadiazol-5-yl)-1H-indazole-5-sulfonamide | C₁₉H₁₇ClN₆O₂S₂ | 461.0619 | 461.0612 | google.com |

| Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate | C₁₇H₁₆N₂O₅S | 360.0780 [M]⁺ | 360.0777 [M]⁺ | nih.gov |

Elemental Analysis

Elemental analysis is a cornerstone technique for the characterization of newly synthesized this compound derivatives, providing quantitative evidence of a compound's purity and empirical formula. This method determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a sample, which is then compared to the theoretical values calculated from the proposed molecular formula.

The structures of newly synthesized sulfonamide and carbamate (B1207046) derivatives of 5-nitro-1H-indazole have been confirmed using a combination of spectroscopic methods and elemental analysis acgpubs.org. This dual approach ensures that both the molecular structure and the elemental composition are consistent with the target compound. In many research endeavors, the purity of all compounds intended for biological screening is rigorously examined, and elemental analysis is a key part of this validation, with results for C, H, and N required to be within ±0.4% of the theoretical values acs.org.

The synthesis and characterization of novel sulfonamide derivatives often conclude with elemental analysis to corroborate the data obtained from mass spectrometry and NMR spectroscopy scirp.org. This provides a final, crucial check on the integrity and purity of the synthesized molecules before they are subjected to further study.

Table 3: Representative Data Presentation for Elemental Analysis

| Compound Type | Element | Calculated (%) | Found (%) | Source(s) |

|---|---|---|---|---|

| Novel Sulfonamide Derivative | C | Theoretical Value | Experimental Value | acgpubs.orgacs.orgscirp.org |

| H | Theoretical Value | Experimental Value | acgpubs.orgacs.orgscirp.org | |

| N | Theoretical Value | Experimental Value | acgpubs.orgacs.orgscirp.org |

Exploration of Biological Activities and Molecular Target Identification

Enzyme Inhibition Profiles of 1H-Indazole-5-Sulfonamide Derivatives

Derivatives of indazole sulfonamides have been investigated for their ability to inhibit various isoforms of carbonic anhydrase (CA), a family of ubiquitous metalloenzymes crucial for numerous physiological processes. mdpi.comtandfonline.comtandfonline.com Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, and cancer. nih.govnih.gov

Studies have focused on a range of isoforms, including the cytosolic α-class isoforms hCA I and II, and the transmembrane, tumor-associated isoforms hCA IX and XII. nih.govnih.gov Research on bicyclic tetrahydroindazoles with a secondary sulfonamide group showed inhibitory activity against hCA I, II, IV, and IX, providing a platform for developing isotype-selective inhibitors. nih.gov The inhibition constants (Ki) for some sulfonamide derivatives against cytosolic isoforms hCA I and hCA II have been reported in the nanomolar range. researchgate.net For example, one study found that a series of sulfonamides inhibited hCA II with Ki values ranging from 6.4 to 515.7 nM. researchgate.net Another study on 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide demonstrated potent inhibition of CA I and II with Ki values of 7.2-7.5 nM, while showing weaker to moderate inhibition against other isoforms like VII, IX, and XII. nih.gov

The structural basis for this inhibition has been explored through X-ray crystallography, revealing key interactions between the sulfonamide inhibitors and the active site of the CA isoforms. nih.gov These studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective CA inhibitors based on the indazole scaffold.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Select Sulfonamide Derivatives

| Compound/Derivative Class | Target Isoform(s) | Inhibition Potency (Ki or IC50) | Reference |

|---|---|---|---|

| Bicyclic Tetrahydroindazoles | hCA I, II, IV, IX | Varies (Platform for selective inhibitors) | nih.gov |

| 2-(Hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide | hCA I, II | 7.2-7.5 nM (Ki) | nih.gov |

| 2-(Hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide | hCA VII, IX, XII | Medium potency inhibition | nih.gov |

| Various Sulfonamide Derivatives | hCA II | 6.4 - 515.7 nM (Ki) | researchgate.net |

| Various Sulfonamide Derivatives | hCA I | 81.4 - 5828.3 nM (Ki) | researchgate.net |

A significant area of research has been the evaluation of indazole sulfonamides as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the purine (B94841) biosynthesis pathway. nih.govacs.orgnih.gov This is particularly relevant in the context of finding new treatments for tuberculosis, with Mycobacterium tuberculosis (Mtb) IMPDH (encoded by guaB2) being a key target. nih.govacs.orgnih.govnewtbdrugs.org

High-throughput screening identified a potent, non-cytotoxic indazole sulfonamide that demonstrated activity against Mtb. nih.govacs.orgnih.gov Biochemical studies confirmed that these compounds act as direct, uncompetitive inhibitors of Mtb IMPDH. nih.govacs.orgnih.govresearchgate.net This mode of inhibition means the inhibitor binds to the enzyme-substrate complex, which can be advantageous as an increase in substrate concentration would enhance inhibition. researchgate.net One of the most potent compounds identified was N-(1H-indazol-6-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, which exhibited a Ki of 0.22 μM and a minimum inhibitory concentration (MIC) of 2 μM against replicating Mtb cells. mdpi.com

X-ray crystallography of the IMPDH-inhibitor complex revealed that the primary interactions involve direct π-π stacking with the IMP substrate. nih.govacs.orgnih.gov Despite promising in vitro activity and acceptable pharmacokinetic properties in some lead compounds, they did not show efficacy in murine models of tuberculosis. nih.govacs.orgnih.gov This was attributed to the slow lytic effect of IMPDH inhibition and the high levels of guanine (B1146940) in lung lesions, which can bypass the need for IMPDH activity. nih.govacs.orgnih.gov

Table 2: Activity of Indazole Sulfonamides against M. tuberculosis IMPDH

| Compound | Target | Inhibition Constant (Ki) | Minimum Inhibitory Concentration (MIC) | Mode of Inhibition | Reference |

|---|---|---|---|---|---|

| N-(1H-indazol-6-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Mtb IMPDH (GuaB2) | 0.22 μM | 2 μM | Uncompetitive | mdpi.com |

| Indazole Sulfonamide (Compound 1) | Mtb IMPDH (GuaB2) | 0.220 μM | - | Uncompetitive | researchgate.netresearchgate.net |

Indazole-sulfonamide derivatives have been explored as potential inhibitors of Mitogen-Activated Protein Kinase 1 (MAPK1), a key enzyme in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. mdpi.commdpi.com Dysregulation of the MAPK pathway is a hallmark of many cancers, making MAPK1 an attractive target for anticancer drug development. mdpi.com

Molecular docking studies have been employed to predict the binding affinity of newly synthesized indazole-based sulfonamides to MAPK1. mdpi.com For instance, compounds like 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole and its amine derivative have shown a strong predicted affinity for MAPK1, suggesting they could be promising inhibitors. mdpi.com These computational models indicate favorable interactions between the indazole derivatives and amino acid residues within the active site of MAPK1. mdpi.com While these in silico results are promising, further in vitro and in vivo studies are necessary to confirm the inhibitory activity and therapeutic potential of these compounds.

The indazole scaffold has been shown to be a potent core for the development of monoamine oxidase B (MAO-B) inhibitors. researchgate.netresearchgate.net MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a validated strategy for the treatment of neurodegenerative disorders like Parkinson's disease. researchgate.netnih.gov

Research has demonstrated that C5- and C6-substituted indazole derivatives can be highly potent and selective MAO-B inhibitors. researchgate.net In one study, all fifteen synthesized derivatives inhibited human MAO-B with submicromolar IC50 values, with C5-substituted compounds being particularly potent (IC50 range of 0.0025–0.024 µM). researchgate.net Further investigations into indazole-5-carboxamide derivatives revealed compounds with subnanomolar potency and high selectivity for MAO-B over the MAO-A isoform. nih.govacs.orgnih.gov For example, N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide showed an IC50 for human MAO-B of 1.59 nM with over 6000-fold selectivity versus MAO-A. acs.orgresearchgate.net These inhibitors were found to be reversible and competitive, and computational docking studies have helped to rationalize their high potency. researchgate.netnih.gov

Table 3: MAO-B Inhibition by Indazole Derivatives

| Compound/Derivative Class | Target | Inhibition Potency (IC50) | Selectivity (vs. MAO-A) | Mode of Inhibition | Reference |

|---|---|---|---|---|---|

| C5-substituted Indazoles | hMAO-B | 0.0025–0.024 µM | High | Competitive | researchgate.net |

| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | hMAO-B | 1.59 nM | >6000-fold | - | acs.orgresearchgate.net |

| Indazole-5-carboxamides | hMAO-B | Subnanomolar (pIC50 >8.8) | High | Reversible, Competitive | nih.govnih.gov |

The delta isoform of phosphoinositide 3-kinase (PI3Kδ) is a key player in immune cell signaling, making it a promising target for treating inflammatory conditions and hematologic malignancies. researchgate.netacs.org Indazole derivatives have been identified as potent and selective inhibitors of PI3Kδ. researchgate.netacs.org

A series of 4,6-disubstituted indazole-based compounds were developed as selective PI3Kδ inhibitors for respiratory diseases. acs.org This research led to the discovery of clinical development candidates. acs.org The general structure of these inhibitors often includes a hinge-binding moiety (like the indazole ring) and an affinity pocket moiety, which can contain a sulfonamide group. oncotarget.com Optimization of these structures has led to compounds with high potency and selectivity. For instance, replacing a morpholine (B109124) group with a substituted sulfonamide in one series led to a potent PI3K inhibitor with an IC50 of 13 nM for PI3Kδ. acs.org

The Janus kinase (JAK) family, particularly JAK2, plays a critical role in cytokine signaling pathways that control cell proliferation and survival. nih.govgoogle.com Aberrant JAK2 activity is associated with myeloproliferative neoplasms and autoimmune diseases. google.comresearchgate.net

Fragment-based screening has identified the indazole scaffold as a viable starting point for designing potent JAK2 inhibitors. nih.govresearchgate.netacs.org A 4-sulfonamide indazole fragment was elaborated using structure-based design to create potent inhibitors. nih.govresearchgate.net By adding a phenol (B47542) moiety at the 6-position of the indazole, a significant improvement in potency was achieved. nih.govacs.org Further optimization of the substituents on the phenol and sulfonamide groups yielded compounds with lead-like properties. nih.govacs.org For example, one study reported the development of a 78 nM JAK2 inhibitor from an initial fragment. researchgate.net Another report described indazole-pyrimidine derivatives where a sulfonamide-containing compound (13i) showed an IC50 of 34.5 nM, which was comparable to the approved drug pazopanib. nih.gov

Table 4: JAK2 Inhibition by Indazole Derivatives

| Compound/Derivative Class | Target | Inhibition Potency (IC50 or pIC50) | Reference |

|---|---|---|---|

| Indazole-pyrimidine derivative (13i) | VEGFR-2/JAK2 | 34.5 nM (IC50) | nih.gov |

| 6-Arylindazole derivative (74a) | JAK | 5.4 (pIC50) | nih.gov |

| Optimized 4-sulfonamide indazole (13) | JAK2 | 78 nM (IC50) | researchgate.net |

Discoidin Domain Receptor 1 (DDR1) Kinase Inhibition

Discoidin domain receptors (DDRs), including DDR1 and DDR2, are receptor tyrosine kinases activated by collagen. nih.gov Their dysregulation is implicated in various diseases such as cancer, inflammation, and fibrosis. nih.govresearchgate.net Several small molecule inhibitors targeting the kinase domain of DDR1 have been developed, with some demonstrating potent and selective activity. nih.govresearchgate.netresearchgate.net While specific data on this compound as a direct DDR1 inhibitor is not extensively detailed in the provided results, the broader class of indazole-containing compounds has been explored for kinase inhibition. The development of DDR1 inhibitors often involves creating compounds that can fit into the ATP-binding site of the kinase domain. nih.gov A key interaction for many of these inhibitors is the formation of a hydrogen bond with the methionine residue at position 704 (Met-704) within a hydrophobic pocket of the DDR1 enzyme. nih.gov The discovery of novel inhibitors and their co-crystal structures with the DDR1 kinase domain has paved the way for structure-based drug design. nih.gov

**3.1.8. Beta-Ketoacyl-ACP Synthase (KasA) Inhibition in *Mycobacterium tuberculosis***

A critical area of research for indazole sulfonamides is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds have been identified as inhibitors of β-ketoacyl-ACP synthase (KasA), an essential enzyme in the mycolic acid biosynthesis pathway of the bacterium. nih.govnih.govfrontiersin.org Mycolic acids are crucial components of the mycobacterial cell wall, and their synthesis is a well-established target for antitubercular drugs. nih.govfrontiersin.org

One notable indazole sulfonamide, DG167 (also known as GSK3011724A), has been extensively studied. nih.govnih.gov X-ray crystallography has revealed a novel dual-binding mechanism where two molecules of DG167 occupy distinct sites within the substrate-binding channel of KasA. nih.gov This compound has demonstrated synergistic lethality when combined with the first-line anti-tuberculosis drug isoniazid (B1672263) (INH). nih.gov Further structure-based optimization of DG167 led to the development of JSF-3285, which showed a significant increase in plasma exposure in mice and demonstrated efficacy in both acute and chronic mouse models of tuberculosis infection. nih.gov

| Compound | Target | Mechanism of Action | Key Findings |

| DG167 (GSK3011724A) | KasA in M. tuberculosis | Binary inhibitor occupying two sites in the substrate-binding channel. nih.gov | Synergistic lethality with isoniazid (INH). nih.gov |

| JSF-3285 | KasA in M. tuberculosis | Optimized derivative of DG167. nih.gov | 30-fold increased mouse plasma exposure compared to DG167; effective in acute and chronic infection models. nih.gov |

| N-(1H-indazol-5-yl)butane-1-sulfonamide | KasA in M. tuberculosis | Inhibitor of KasA. pdbj.org | Crystal structure in complex with KasA has been determined, providing insights for future drug discovery. pdbj.org |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.goveuropeanreview.org Inhibitors of AChE are a primary treatment strategy for Alzheimer's disease. nih.goveuropeanreview.org Research has shown that some derivatives of 1H-indazole can act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net

In a study evaluating various heterocyclic compounds, a 1H-indazole derivative showed inhibitory activity against both AChE and BChE. nih.gov The inhibitory potency was found to be dependent on the specific substitutions on the indazole ring. nih.gov Another study on coordination compounds of 4,5,6,7-tetrahydro-1H-indazole also explored their potential as AChE and BChE inhibitors. researchgate.net Furthermore, various benzene (B151609) sulfonamides have been synthesized and shown to exhibit potent inhibitory action against AChE. researchgate.net

| Compound Class | Target Enzyme(s) | Observed Activity |

| 1H-Indazole derivatives | AChE, BChE | Inhibitory activity demonstrated, with potency dependent on substituents. nih.gov |

| 4,5,6,7-tetrahydro-1H-indazole coordination compounds | AChE, BChE | Tested as inhibitors. researchgate.net |

| Hetaryl sulfonamides | AChE, BChE | Exhibited impressive inhibition profiles with Ki values in the nanomolar range. nih.gov |

Modulation of Protein Function and Receptor Interactions

Hepatitis B Virus (HBV) Capsid Assembly Modulation

The hepatitis B virus (HBV) capsid, composed of core protein (Cp) dimers, is a crucial element in the viral life cycle. bohrium.comresearchgate.net Capsid assembly modulators (CAMs) are a class of antiviral agents that interfere with this process, leading to the formation of non-infectious viral particles. bohrium.comnih.gov (1H-indazol-5-yl)sulfonamides have been identified as a novel chemotype of CAMs. bohrium.comresearchgate.net

These compounds were designed by constraining the conformation of sulfamoylbenzamide (SBA) derivatives, another class of CAMs. bohrium.com Through structure-activity relationship (SAR) studies, researchers have optimized the indazole scaffold to enhance anti-HBV activity and selectivity. bohrium.com This led to the discovery of (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamide analogs with improved potency. bohrium.comresearchgate.net These CAMs can accelerate or misdirect capsid formation, interfering with the encapsulation of the viral genome and subsequent replication. nih.govmdpi.com

| Compound Class | Target | Mechanism of Action |

| (1H-Indazole-5-yl)sulfonamides | HBV Capsid Assembly | Modulates capsid assembly, leading to non-infectious particles. bohrium.comresearchgate.net |

| (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamides | HBV Capsid Assembly | Optimized analogs with improved anti-HBV activity. bohrium.com |

Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonism

CC-chemokine receptor 4 (CCR4) is a receptor for chemokines like CCL17 and CCL22 and is involved in the recruitment of Th2 lymphocytes in inflammatory conditions such as asthma. nih.govmdpi.comd-nb.info Aryl sulfonamide derivatives, including those with an indazole core, have been developed as allosteric antagonists of CCR4. nih.govnih.govrsc.org These antagonists bind to an intracellular allosteric site on the receptor, distinct from the chemokine binding site. nih.govnih.gov

A series of indazole arylsulfonamides were synthesized and evaluated for their ability to antagonize human CCR4. nih.gov Structure-activity relationship studies revealed that specific substitutions on the indazole ring and the sulfonamide group were crucial for potency. nih.gov For instance, a 5-chlorothiophene-2-sulfonamide (B1586055) substituent on the N3 position of the indazole was found to be highly potent. nih.gov One of the most promising compounds from this series, GSK2239633A, was selected for further development. nih.gov X-ray diffraction studies suggested that an important intramolecular interaction helps maintain the active conformation of these antagonists. nih.govrsc.org

| Compound | Target | Binding Site | Key Features |

| GSK2239633A | CCR4 | Intracellular allosteric site. nih.gov | Indazole arylsulfonamide with a 5-chlorothiophene-2-sulfonamide group. nih.gov |

| Indazole arylsulfonamides | CCR4 | Allosteric site. nih.govnih.gov | Potency is influenced by substituents on the indazole ring and sulfonamide moiety. nih.gov |

Antimicrobial Efficacy and Mechanisms of Action

Beyond their specific targeting of KasA in M. tuberculosis, indazole-containing sulfonamides have demonstrated broader antimicrobial activity. nih.govnih.govarabjchem.orgresearchgate.net The sulfonamide functional group itself is a well-known pharmacophore in antibacterial drugs, primarily acting by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria. nih.govarabjchem.org

The structure-based design of indazole-derived inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase has yielded compounds with low nanomolar inhibitory constants and broad-spectrum antimicrobial activity. nih.gov These inhibitors have shown effectiveness against various bacterial strains, including Streptococcus pneumoniae, Streptococcus pyogenes, and Neisseria meningitidis. nih.gov Additionally, various synthesized sulfonamide derivatives have been tested against a panel of bacteria and fungi, with some compounds exhibiting significant inhibition zones. nih.govarabjchem.orgresearchgate.net

| Compound Class | Mechanism of Action | Spectrum of Activity |

| Indazole-derived SAH/MTA nucleosidase inhibitors | Inhibition of SAH/MTA nucleosidase. nih.gov | Broad-spectrum, including S. pneumoniae, S. pyogenes, N. meningitidis. nih.gov |

| 7-Methoxyquinoline derivatives with sulfonamide moiety | Presumed DHPS inhibition. nih.gov | Active against Gram-positive and Gram-negative bacteria, and fungi. nih.gov |

| 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives with sulfonamide moiety | Presumed DHPS inhibition. arabjchem.org | Variable antibacterial and antifungal activities. arabjchem.org |

Broad-Spectrum Antibacterial and Antifungal Activity

Indazole-sulfonamide hybrids have been a focus of research for developing new antimicrobial agents. researchgate.net Sulfonamides themselves are a well-established class of synthetic bacteriostatic agents. researchgate.net

A series of novel sulfonamide and carbamate (B1207046) derivatives of 5-nitro-1H-indazole were synthesized and screened for their antimicrobial properties. acgpubs.orgacgpubs.org The antibacterial activity was tested against Gram-positive bacteria (Staphylococcus aureus and Lactobacillus bacillus) and Gram-negative bacteria (Escherichia coli and Pseudomonas fluorescens) using the agar (B569324) well diffusion method. acgpubs.org Several of the synthesized compounds exhibited good to moderate activity against the tested strains. acgpubs.org For instance, compound 9a showed good activity against all tested bacteria, while compounds 9f and 9j were particularly effective against E. coli and P. fluorescens. acgpubs.org

The antifungal activity of these compounds was evaluated against Aspergillus niger and Penicillium chrysogenum. acgpubs.orgacgpubs.org Compounds 9a , 9d , 9f , and 9j demonstrated good antifungal activity against both fungal strains. acgpubs.org Notably, compounds containing fluorine or nitro functional groups, such as 9e and 9h , showed a significant zone of inhibition. acgpubs.org

| Compound | Bacterial Target | Fungal Target | Observed Activity |

|---|---|---|---|

| 9a | L. bacillus, S. aureus, E. coli, P. florescensa | A. niger, P. chrysogenum | High antibacterial and good antifungal activity. acgpubs.org |

| 9d | S. aureus, E. coli | A. niger, P. chrysogenum | Good activity against tested strains. acgpubs.org |

| 9f | S. aureus, P. florescensa | A. niger, P. chrysogenum | High activity against S. aureus and good activity against P. florescensa; good antifungal activity. acgpubs.org |

| 9j | E. coli, S. aureus, P. florescensa | A. niger, P. chrysogenum | Good activity against tested strains. acgpubs.org |

| 9e | - | A. niger | Significant activity. acgpubs.org |

| 9h | - | P. chrysogenum | Significant activity. acgpubs.org |

Specific Activity against Mycobacterium tuberculosis

Indazole sulfonamides have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov High-throughput screening of over 100,000 synthetic compounds identified a non-cytotoxic indazole sulfonamide with low micromolar potency against Mtb. nih.gov This compound, however, did not directly inhibit cell wall biogenesis but induced a slow lysis of Mtb cells. nih.gov

Further research led to the discovery of GSK3011724A (DG167), an indazole sulfonamide that acts as a binary inhibitor of β-ketoacyl-ACP synthase (KasA), a crucial enzyme in the mycolic acid biosynthesis pathway. asm.org DG167 demonstrated potent whole-cell activity against drug-susceptible and drug-resistant clinical Mtb strains, with a minimum inhibitory concentration (MIC) of 0.39 μM. asm.org Interestingly, it lacked activity against non-tuberculous mycobacteria. asm.org Structure-based design led to the development of an analog, 5g , which showed an improved MIC of 0.2 µM. asm.org Another optimized indazole, JSF-3285, also targeting KasA, has shown promise as a preclinical candidate for tuberculosis treatment. nih.gov

An indazole sulfonamide, compound 1 , was found to be an uncompetitive inhibitor of Mtb's inosine monophosphate dehydrogenase (IMPDH), with an IC₅₀ of 0.38 µM. nih.gov

Antileishmanial Activity

Indazole derivatives have also been investigated for their potential against Leishmaniasis. nih.govgrafiati.com Studies have shown that certain 3-alkoxy-1-benzyl-5-nitroindazole derivatives exhibit potent in vitro activity against various Leishmania species, including L. amazonensis, L. infantum, and L. mexicana. grafiati.commdpi.com

In one study, compounds NV6 and NV8 were active against both the promastigote and amastigote life stages of the three tested Leishmania species. grafiati.commdpi.com The in vitro activity of some of these derivatives was comparable to the standard drug Amphotericin B against the promastigote stage. mdpi.com Electron microscopy confirmed that these derivatives cause significant structural damage to the parasites. grafiati.commdpi.com

Another study evaluated a series of 3-chloro-6-nitro-1H-indazole derivatives for their antileishmanial activity. nih.gov Compound 13 was identified as a promising growth inhibitor of Leishmania major. tandfonline.com Molecular docking studies suggested that these compounds bind to the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.gov

Anticancer Research Applications and Cellular Mechanisms

The indazole scaffold is a privileged structure in medicinal chemistry, with several indazole-based drugs already in clinical use for cancer therapy. mdpi.comresearchgate.net The combination with a sulfonamide moiety has led to the development of potent antiproliferative agents. mdpi.com

Investigations of Antiproliferative Activity in Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative activity of indazole-sulfonamide derivatives across a wide range of cancer cell lines.

Derivatives of 5-nitro-1H-indazole have been synthesized and evaluated for their anticancer potential. mdpi.com Molecular docking studies suggested that compounds 3 (1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole) and 4 (1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine) have a strong affinity for MAPK1, indicating their potential as cancer treatments. mdpi.comresearchgate.net

Another study synthesized new EA-sulfonamides and indazole-sulfonamides and tested their anticancer activities against A-549 (lung), MCF-7 (breast), Hs-683 (brain), and SK-MEL-28 (melanoma) cancer cell lines. mdpi.com While the indazole-sulfonamide compounds in this particular study did not show significant impact, several of the EA-sulfonamide compounds displayed potent antiproliferative activity. mdpi.com

A series of 6-substituted amino-1H-indazole derivatives were synthesized and evaluated for their anti-proliferative activity in four human cancer cell lines. benthamdirect.com Seven of the eight synthesized compounds showed growth inhibitory activity with IC₅₀ values ranging from 2.9 to 59.0 μM. benthamdirect.com Compound 9f (N-(4-fluorobenzyl)-1H-indazol-6-amine) was particularly potent against the human colorectal cancer cell line HCT116 (IC₅₀ = 14.3±4.4 μM) and was non-cytotoxic to normal lung fibroblast cells. benthamdirect.com

| Compound/Derivative Series | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole (3 ) | General Cancer | Strong binding affinity for MAPK1 kinase. mdpi.com |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine (4 ) | General Cancer | Strong binding affinity for MAPK1 kinase. mdpi.com |

| 6-substituted amino-1H-indazole derivatives | HCT116 (colorectal), others | Compound 9f showed potent activity (IC₅₀ = 14.3 μM) and selectivity. benthamdirect.com |

| Sulfonamide–indazole hybrid 34 | A549 (lung), HCT-116 (colon) | Excellent antiproliferative activity (IC₅₀: 2.19-2.66 μM) and non-toxic to normal cells. nih.gov |

| Suprafenacine (SRF) | KB-V1 (drug-resistant), SH-SY5Y (neuroblastoma), HCT-15 (colorectal) | Potent against various cancer types, including drug-resistant cells. scispace.com |

Elucidation of Molecular Mechanisms Inducing Apoptosis

Several indazole-sulfonamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.

For example, a sulfonamide-indazole hybrid, compound 34 , was found to disrupt the mitochondrial membrane potential in cancer cells. nih.gov A novel indazole-hydrazide agent, Suprafenacine (SRF), was shown to induce cell death via a mitochondria-mediated apoptotic pathway. scispace.com This process involved the loss of mitochondrial membrane potential, JNK-mediated phosphorylation of Bcl-2 and Bad, and the activation of caspase-3. scispace.com

Similarly, a series of 1H-indazole-3-amine derivatives were found to induce apoptosis in the K562 chronic myeloid leukemia cell line. nih.gov The most promising compound, 6o , was confirmed to affect apoptosis by potentially inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway. nih.gov Western blotting analysis revealed that compound 6o up-regulated the expression of the tumor suppressor protein p53 and down-regulated the expression of its negative regulator, MDM2. nih.gov

Cell Cycle Modulation Studies

In addition to inducing apoptosis, some indazole-sulfonamide compounds have been shown to modulate the cell cycle, a key process in cell proliferation.

Sulfonamide–indazole hybrid 34 was found to cause cell cycle arrest at the G0/G1 phase, which was accompanied by an increase in the protein levels of p53 and p21. nih.gov Suprafenacine (SRF) was found to destabilize microtubules, leading to cell cycle arrest in the G2/M phase. scispace.com

Positional and Substituent Effects on Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the indazole ring and the sulfonamide group.

Influence of Indazole Ring Substituents (e.g., alkyl, halogeno, methoxy (B1213986), hydroxyl groups)

Substituents on the indazole ring play a crucial role in modulating the pharmacological profile of this compound derivatives. For instance, in the context of allosteric CC-chemokine receptor 4 (CCR4) antagonists, it has been observed that methoxy- or hydroxyl-containing groups are potent substituents at the C4 position of the indazole ring. acs.org Conversely, only small groups are well-tolerated at the C5, C6, or C7 positions, with analogues substituted at the C6 position being generally preferred. acs.org Specifically, the introduction of a fluorine atom at the C6 position has been explored in the synthesis of CCR4 antagonists. acs.org

In a different context, the synthesis of indazole-based sulfonamides as potential MAPK1 inhibitors involved a 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, which was then reduced to its corresponding amine. This highlights the use of nitro groups as synthetic intermediates and the tolerance of chloro and methoxy substituents on an aryl sulfonyl moiety attached to the indazole nitrogen. mdpi.com

Impact of Sulfonamide Group Substituents (e.g., arylsulfonamides)

The nature of the substituent on the sulfonamide group is a key determinant of biological activity. In the development of CCR4 antagonists, a variety of arylsulfonamides have been investigated. The most potent N3-substituent was identified as 5-chlorothiophene-2-sulfonamide. acs.org This underscores the importance of the electronic and steric properties of the aryl group attached to the sulfonamide moiety.

Furthermore, a study on tri-aryl imidazole-benzene sulfonamide hybrids as carbonic anhydrase inhibitors demonstrated that various substituted benzene groups attached to the sulfonamide nitrogen could be synthesized, indicating the feasibility of introducing diverse aryl groups to this position to modulate activity.

Stereochemical Considerations and Enantiomeric Effects

The evaluation of enantioselective affinity for their biological targets is crucial. For instance, microscale thermophoresis (MST) and surface plasmon resonance (SPR) have been used to determine the enantioselective affinities of chiral sulfonamide derivatives for human carbonic anhydrase II. Such studies are essential to identify the more active enantiomer and to develop more selective and potent drugs.

Role of Linker Moieties and Their Chemical Properties

Carboxamide, Methanimine (B1209239), and Sulfonamide Linkage Analysis

A comparative study of indazole-5-carboxamides and (indazole-5-yl)methanimines as monoamine oxidase B (MAO-B) inhibitors revealed that both linkers can produce highly potent compounds. nih.gov Molecular modeling studies suggested that the imine linker in methanimines contributes to the total binding energy in a manner similar to the amide spacer in their carboxamide counterparts. nih.gov This indicates that both carboxamide and methanimine linkages can serve as effective linkers in this scaffold, with the choice potentially depending on synthetic accessibility and desired physicochemical properties.

In the context of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be critical. The indazole-3-carboxamide isomer actively inhibited calcium influx, whereas its reverse amide isomer was inactive. This highlights the stringent structural requirements of the linker for biological activity.

While a direct comparative analysis of sulfonamide linkers with carboxamide and methanimine linkers within the this compound series is not explicitly detailed, the prevalence of sulfonamides in medicinal chemistry suggests their utility as effective and stable linkers. The sulfonamide group's ability to act as a hydrogen bond acceptor and its tetrahedral geometry can provide specific directional interactions that may not be achievable with planar amide or imine linkers.

Conformation Constraint and its Role in Ligand Design

Introducing conformational constraints into a flexible ligand is a widely used strategy in rational drug design. By reducing the number of accessible conformations, the entropic penalty of binding to a target is minimized, which can lead to enhanced potency and selectivity. This can be achieved by incorporating rigid structural elements or by cyclization.

For this compound derivatives, the indazole ring system itself provides a degree of rigidity. The dihedral angle between the indazole ring and a substituted benzene ring of the benzenesulfonamide (B165840) moiety has been reported to be approximately 47.92 (10)°. This inherent conformational preference can be a starting point for designing more constrained analogues.

An in-depth examination of the structure-activity relationship (SAR) and rational drug design principles surrounding the this compound scaffold reveals its significant role in modern medicinal chemistry. The strategic application of this moiety, particularly through scaffold hopping, bioisosteric replacement, and fragment-based drug discovery, highlights its utility. Furthermore, the rational design of potent and selective inhibitors has been substantially accelerated by crystallographic studies, which provide detailed insights into the binding modes and key intermolecular interactions of indazole sulfonamide-based ligands with their biological targets.

Computational Chemistry and in Silico Approaches in 1h Indazole 5 Sulfonamide Research

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 1H-indazole-5-sulfonamide research, docking studies are crucial for understanding how its derivatives fit into the active sites of target proteins, such as kinases and other enzymes implicated in disease.

The analysis of ligand-receptor interactions reveals the specific molecular forces that stabilize the binding of this compound derivatives to their protein targets. These interactions are predominantly characterized by hydrogen bonds and hydrophobic contacts.

For instance, in studies involving indazole-sulfonamide derivatives targeting protein kinases, the indazole core is often observed forming critical hydrogen bonds with residues in the hinge region of the kinase's ATP-binding pocket. The sulfonamide group frequently participates in additional hydrogen bonding and can be crucial for orienting the molecule within the active site. Research on a derivative, 1-((2-chloro-5-methoxyphenyl) sulfonyl)-1H-indazol-5-amine, suggests that the amine group enhances binding affinity by increasing the number of hydrogen bond donors. mdpi.com The phenyl ring attached to the sulfonamide moiety typically engages in hydrophobic interactions with nonpolar amino acid residues, further anchoring the ligand in the binding pocket.

Molecular docking simulations provide quantitative predictions of binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol). These scores help in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the receptor.

Studies on various indazole-sulfonamide derivatives have demonstrated a strong correlation between predicted binding energies and observed biological activity. For example, docking studies against the MAPK1 kinase showed that a 5-amino-1H-indazole derivative had a significantly enhanced binding affinity compared to its 5-nitro counterpart, a finding supported by their respective binding energy values. mdpi.com

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | MAPK1 | -7.55 mdpi.com |

| 1-((2-chloro-5-methoxyphenyl) sulfonyl)-1H-indazol-5-amine | MAPK1 | -8.34 mdpi.com |

| N-substituted sulfonamide derivatives | 1AZM | -6.8 to -8.2 unar.ac.id |

| Indole based diaza-sulphonamides | JAK-3 | -8.8 to -9.7 nih.gov |

This table presents predicted binding energies for various derivatives of this compound against their respective protein targets, as determined by molecular docking studies.

A key outcome of molecular docking is the identification of specific amino acid residues that are crucial for ligand binding. This information is vital for structure-based drug design, allowing chemists to modify the ligand to enhance interactions with these key residues. In the study of indazole-sulfonamide derivatives, docking simulations have consistently highlighted the importance of interactions with specific residues in the active sites of protein kinases.

| Target Protein | Critical Interacting Residues | Type of Interaction |

| JAK3, ROCK1 | Not Specified | Strong Binding |

| BRD4 | Not Specified | Hydrogen and Hydrophobic Bonds nih.gov |

| HIF-1α | Not Specified | Stable Interaction in Active Site nih.gov |

This table summarizes the key amino acid residues and interaction types identified through molecular docking studies of this compound derivatives with various protein targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of the predicted binding pose and to explore the conformational changes that may occur upon ligand binding.

Simulations of various indazole-sulfonamide derivatives complexed with their target kinases have demonstrated the stability of these interactions. mdpi.comresearchgate.net For example, MD simulations of an indazole-sulfonamide compound bound to JAK3 and ROCK1 kinases showed that the compound remains stable within the binding pocket, confirming the docking predictions. mdpi.comresearchgate.net Such analyses consistently show that these complexes reach equilibrium with minimal structural deviation, indicating robust and sustained binding. researchgate.net

MD simulations also provide insights into the flexibility of the protein and how it might change upon ligand binding. The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify regions of the protein that are more or less flexible. Ligand binding can induce conformational changes that alter the protein's flexibility, which can be critical for its biological function and for allosteric regulation. nih.gov Studies on related compounds show that binding can rigidify certain parts of the protein, particularly the ligand-binding pocket, while increasing the flexibility of other distal regions. nih.gov This modulation of protein dynamics is a key aspect of the mechanism of action for many inhibitors.

Future Directions and Emerging Research Avenues for 1h Indazole 5 Sulfonamide

Development of Highly Selective and Potent Derivatives for Novel Biological Targets

A primary future direction lies in the rational design and synthesis of 1H-indazole-5-sulfonamide derivatives with enhanced potency and selectivity for novel biological targets beyond those currently established. The indazole nucleus, often considered a bioisostere of indole, combined with the sulfonamide moiety, provides a versatile template for modification to target a wide array of proteins. biorxiv.org

Researchers have successfully synthesized novel indazole-sulfonamide hybrids and evaluated them against various kinases. For instance, derivatives have been designed as potent inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of cell mitosis, which is overexpressed in several cancers. nih.gov One such derivative, compound K22 (N-(1H-indazol-6-yl)benzenesulfonamide core), demonstrated remarkable PLK4 inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.1 nM. nih.gov Similarly, another rationally designed PLK4 inhibitor, CZL-S092 , also based on an indazole scaffold, showed a potent IC50 value of 0.9 nM. metwarebio.com

Other work has focused on myeloid cell leukemia sequence 1 (Mcl-1), an anti-apoptotic protein that contributes to cancer cell resistance. A series of indazole-acylsulfonamide hybrids were developed, with the most potent, compound 17 , exhibiting a Ki of 0.43 μM against Mcl-1 and over 40-fold selectivity against related proteins Bcl-2 and Bcl-xL. le.ac.uk Further studies have explored derivatives targeting Mitogen-Activated Protein Kinase 1 (MAPK1), a key enzyme in cancer cell signaling. Molecular docking studies of compounds like 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole and its amine analog suggest a strong binding affinity for MAPK1, highlighting their potential as cancer treatments. pluto.biomdpi.com

Future efforts will likely focus on "scaffold hopping" and fragment-based growth methodologies to identify derivatives for underexplored or "undruggable" targets. nih.govnih.gov The development of compounds that can overcome drug resistance by targeting mutated forms of kinases or allosteric sites represents a significant area for advancement.

| Compound | Target | Reported Activity | Reference |

|---|---|---|---|

| K22 | PLK4 | IC50 = 0.1 nM | nih.gov |

| CZL-S092 | PLK4 | IC50 = 0.9 nM | metwarebio.com |

| Compound 17 | Mcl-1 | Ki = 0.43 μM | le.ac.uk |

| 1-((2-chloro-5-methoxyphenyl) sulfonyl)-1H-indazol-5-amine | MAPK1 | Strong binding affinity in docking studies | pluto.biomdpi.com |

Advancements in Asymmetric Synthesis and Stereoselective Functionalization of 1H-Indazole-5-Sulfonamides

The introduction of chiral centers into drug molecules can have profound effects on their pharmacological properties. Future research must address the development of advanced asymmetric synthesis and stereoselective functionalization methods for the this compound core. While many existing synthetic routes produce racemic mixtures, the demand for enantiomerically pure sulfonamides is increasing due to their unique pharmacological profiles. sioc-journal.cn

Emerging strategies in asymmetric synthesis that could be applied to this scaffold include:

Organocatalysis : The use of small chiral organic molecules as catalysts offers a metal-free approach to creating stereogenic centers. For example, asymmetric condensation of prochiral sulfinates and alcohols using a pentanidium organocatalyst provides access to enantioenriched sulfinate esters, which are versatile intermediates for various chiral sulfur pharmacophores. nih.gov

Transition-Metal Catalysis : Cooperative catalysis, for instance using Rhodium(II) acetate (B1210297) and chiral phosphoric acids, has been shown to facilitate asymmetric three-component reactions to produce chiral sulfonamides with high diastereoselectivity (>20:1) and excellent enantioselectivity (up to 99% ee). sioc-journal.cn

Late-Stage Functionalization : Methodologies that allow for the stereoselective installation of functional groups onto the pre-formed indazole-sulfonamide scaffold are highly valuable. This includes techniques for the late-stage diversification of existing sulfonamide-containing drugs, allowing for the creation of libraries of chiral analogs from a common precursor. nih.gov

These advanced synthetic methods will be crucial for exploring the structure-activity relationships of individual stereoisomers and developing derivatives with improved therapeutic indices.

Integration of Multi-Omics Data for Comprehensive Target Validation and Pathway Elucidation

To fully understand the mechanism of action of this compound derivatives and to validate their biological targets, future research will need to integrate multi-omics data. This systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of a drug's effect on cellular pathways. pluto.bionih.gov

Since many indazole derivatives target protein kinases, kinome profiling integrated with multi-omics data can be particularly powerful. biorxiv.orgnih.gov Such approaches can predict cell viability with high accuracy and identify the specific kinases that are most influential in the therapeutic response. biorxiv.orgnih.gov For example, by combining kinome inhibition profiles with transcriptomic data, researchers have built models that can predict the dose-response curves for numerous kinase inhibitors across hundreds of cancer cell lines. biorxiv.org

Applying this to this compound research would involve:

Target Identification : Using proteomic and genomic data from diseased tissues to identify dysregulated proteins or pathways as potential new targets. metwarebio.comedifydigitalmedia.com

Pathway Analysis : Analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with a derivative to elucidate the specific signaling pathways being modulated, such as the PI3K-Akt or MAPK pathways. le.ac.ukresearchgate.net

Biomarker Discovery : Identifying genetic or protein biomarkers that predict sensitivity or resistance to a particular compound, paving the way for personalized medicine.

This multi-pronged approach reduces the limitations of single-omics analyses and provides a more robust validation of drug targets and a deeper understanding of their biological impact. nih.gov

Exploration of 1H-Indazole-5-Sulfonamides in Emerging Therapeutic Areas Beyond Current Scope

While the primary focus for indazole-based compounds has been oncology, the scaffold's broad biological activity suggests significant potential in other therapeutic areas. biorxiv.orgnih.gov Future research should explore the application of this compound derivatives for a range of diseases.

Potential emerging areas include:

Infectious Diseases : Indazole derivatives have shown promise as anti-bacterial, anti-fungal, and anti-tubercular agents. biorxiv.org For example, certain sulfonamide-containing indazoles have been reported with a minimum inhibitory concentration (MIC) of 0.09 μM against M. tuberculosis. biorxiv.org

Neurodegenerative Disorders : Given that targets like certain kinases are implicated in neurodegenerative diseases, there is a rationale for screening this compound libraries against targets relevant to conditions like Parkinson's or Alzheimer's disease.

Inflammatory Diseases : The anti-inflammatory properties of indazoles are well-documented, making this class of compounds potential candidates for treating chronic inflammatory conditions. biorxiv.orgnih.gov

Systematic screening of existing and novel this compound libraries against a wider panel of biological targets will be key to unlocking their full therapeutic potential beyond cancer.

Application of Artificial Intelligence and Machine Learning in Rational Design and Optimization of this compound Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery pipeline, and its application to the this compound scaffold holds immense promise. nih.gov These computational tools can significantly accelerate the design-synthesize-test cycle.

Key applications include:

Virtual Screening and Hit Identification : AI/ML algorithms can screen vast virtual libraries of potential indazole-sulfonamide analogs to identify compounds with a high probability of binding to a specific target. metwarebio.com This was demonstrated in the identification of an initial indazole derivative hit against PLK4. metwarebio.com

De Novo Drug Design : Generative AI models can design novel this compound structures with desired physicochemical and pharmacological properties, exploring a chemical space beyond what has been synthesized.

QSAR and Property Prediction : ML models, such as support vector machines (SVM) and neural networks, can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of new analogs before they are synthesized, thus optimizing lead compounds more efficiently. nih.gov

By leveraging AI and ML, researchers can make more informed decisions, reduce the number of synthesized compounds, and ultimately decrease the time and cost associated with bringing a new this compound-based drug to the clinic. nih.govmdpi.com

Development of Advanced In Vitro Models for Biological Evaluation

To better predict the in vivo efficacy and potential toxicity of this compound derivatives, research must move beyond traditional two-dimensional (2D) cell cultures. The development and use of advanced in vitro models that more accurately mimic human physiology is a critical future direction.

These models include:

3D Cell Cultures and Spheroids : Three-dimensional cell cultures, such as spheroids, better replicate the cell-cell interactions and microenvironment of a tumor, providing a more accurate assessment of a compound's anti-proliferative effects. nih.gov

Organoids : Derived from stem cells, organoids are miniature, self-organizing 3D structures that mimic the architecture and function of human organs. researchgate.net Testing this compound derivatives on patient-derived cancer organoids could offer insights into personalized therapeutic responses. doi.org

Organ-on-a-Chip (OOC) Models : These microfluidic devices contain living cells in continuously perfused microchambers to simulate the activities and mechanics of a whole organ. edifydigitalmedia.com Multi-organ chips can be used to study the compound's metabolism and its effects on different organs simultaneously, offering a more holistic view of its pharmacology. edifydigitalmedia.com

The adoption of these advanced models in the preclinical evaluation of this compound analogs will provide more physiologically relevant data, improve the translation of in vitro findings to clinical trials, and help to identify promising candidates earlier in the drug discovery process. edifydigitalmedia.comnih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 1H-indazole-5-sulfonamide derivatives in academic research?

- Methodological Answer : Synthesis typically involves coupling reactions between indazole precursors and sulfonating agents under controlled conditions. For example, quinoxaline-linked sulfonamide hybrids are synthesized via nucleophilic substitution or condensation reactions, with purification achieved through column chromatography and recrystallization. Reaction progress is monitored via TLC, and final products are characterized using NMR and mass spectrometry .

- Key Considerations : Optimize reaction temperature and solvent polarity to enhance yield. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates.

Q. How can researchers characterize the crystal structure of this compound using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXT for space-group determination and SHELXL for refinement) to process diffraction data. Key steps include:

- Data collection: Ensure crystal quality (no twinning, adequate diffraction limits).

- Refinement: Apply anisotropic displacement parameters and validate using R-factor metrics.

- Validation: Check for voids and thermal motion artifacts using tools like PLATON .

- Data Table Example :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | <5% |

| Resolution (Å) | 0.8–1.2 |

Q. What strategies should be employed for a comprehensive literature review on sulfonamide-based compounds?

- Methodological Answer :

- Aggregated Search : Use PubMed, SciFinder, and Web of Science with keywords like "this compound synthesis" and "sulfonamide bioactivity." Filter by publication date (last 10 years) and impact factor.

- Gap Analysis : Identify inconsistencies in reported bioactivity data (e.g., conflicting IC₅₀ values) and prioritize studies with rigorous experimental controls .

- Citation Tracking : Use tools like Connected Papers to map seminal works and derivative studies.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound, and what are the limitations of current functionals?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model electron distribution. Basis sets like 6-311++G(d,p) are recommended for sulfur and nitrogen atoms.

- Limitations : Gradient-corrected functionals may underestimate non-covalent interactions (e.g., hydrogen bonding in sulfonamide crystals). Validate results against experimental UV-Vis and cyclic voltammetry data .

- Data Table Example :

| Property | DFT Value | Experimental Value |

|---|---|---|

| HOMO-LUMO gap (eV) | 4.2 | 4.5 |

| Dipole Moment (D) | 3.8 | 3.6 |

Q. What systematic approaches resolve contradictions in experimental bioactivity data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) using multiple cell lines (e.g., HeLa, MCF-7).

- Meta-Analysis : Pool data from independent studies and apply statistical models (e.g., random-effects models) to account for variability.

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to validate target binding affinity discrepancies .

Q. What advanced refinement techniques in SHELXL improve crystallographic accuracy for sulfonamide structures?

- Methodological Answer :

- Twinned Data : Apply the TWIN/BASF commands to refine twin fractions.

- Disorder Modeling : Use PART/SUMP constraints to resolve overlapping atoms.

- Validation Tools : Employ CHECKCIF to flag symmetry errors and ADDSYM for missed symmetry elements .

Methodological Best Practices

- Handling and Safety : Avoid dust formation during synthesis; use fume hoods and PPE (gloves, goggles). Store compounds in airtight containers at –20°C to prevent hydrolysis .

- Publication Standards : Adhere to IUCr guidelines for crystallographic data submission and include raw diffraction files in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.